molecular formula C26H25Cl2N3O4 B3662841 N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide

Cat. No.: B3662841
M. Wt: 514.4 g/mol
InChI Key: FQMTWDONLONIDC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core with multiple substituents, including chloro, methyl, and morpholine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro and methyl groups through electrophilic aromatic substitution reactions. The morpholine group can be introduced via nucleophilic substitution reactions. The final step often involves coupling the intermediate products under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N3O4/c1-17-6-7-18(27)14-22(17)30-26(33)20-4-2-3-5-24(20)35-16-25(32)29-19-8-9-23(21(28)15-19)31-10-12-34-13-11-31/h2-9,14-15H,10-13,16H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMTWDONLONIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide
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N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide
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N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide
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N-(5-chloro-2-methylphenyl)-2-[2-(3-chloro-4-morpholin-4-ylanilino)-2-oxoethoxy]benzamide

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